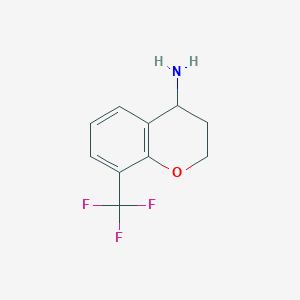

8-(Trifluoromethyl)chroman-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKIIVYBHMLAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585683 | |

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890839-70-0 | |

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Trifluoromethyl Chroman 4 Amine and Its Analogs

Stereoselective Synthesis of 8-(Trifluoromethyl)chroman-4-amine Enantiomers

The development of stereoselective methods to obtain specific enantiomers of chiral amines is crucial, as the biological activity of a compound can be dependent on its stereochemistry. nih.gov For chroman derivatives, organocatalytic domino reactions represent a powerful strategy for achieving high enantio- and diastereoselectivity. scispace.com One such approach involves the Michael addition of aliphatic aldehydes to (E)-2-(2-nitrovinyl)phenols, which, after a series of transformations, can yield chiral chromanes. scispace.com

Catalytic enantioselective reduction of trifluoromethyl-substituted imines is another prevalent strategy for preparing α-trifluoromethyl amines. nih.gov The success of this method often hinges on the ability to start with a single imine stereoisomer, as the E and Z isomers can lead to opposite enantiomers of the final product. nih.gov The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome. While direct stereoselective synthesis of this compound is not extensively detailed in the provided results, the principles from related syntheses can be applied. For instance, the reduction of a corresponding trifluoromethyl-substituted chroman-4-one oxime or the asymmetric amination of a suitable precursor could provide enantiomerically enriched this compound.

Functionalization and Derivatization of the this compound Core

The functionalization of the this compound scaffold is key to modulating its physicochemical properties and biological activity. This can be achieved through modifications at the amine group, substitutions on the aromatic ring, or the construction of fused heterocyclic systems.

The primary amine group of this compound is a versatile handle for derivatization. Standard amine chemistry can be employed to introduce a wide array of functional groups. Acylating reagents, for example, can form stable carboxamides and sulfonamides. thermofisher.com The reaction kinetics are dependent on the reactivity and concentration of both the acylating agent and the amine. thermofisher.com

Isothiocyanates are also commonly used to modify amines, resulting in the formation of thioureas. thermofisher.com Furthermore, a one-pot synthesis for trifluoromethylated amines has been reported using the bench-stable reagent (Me4N)SCF3 and AgF, which proceeds through a thiocarbamoyl fluoride (B91410) intermediate. nih.gov This method's mild conditions and high functional group tolerance make it suitable for late-stage functionalization. nih.gov

Table 1: Examples of Amine Group Modification Reactions

| Reagent Type | Functional Group Introduced | Resulting Linkage |

|---|---|---|

| Acyl Halide/Anhydride | Acyl | Amide |

| Sulfonyl Halide | Sulfonyl | Sulfonamide |

| Isothiocyanate | Thiocarbonyl | Thiourea |

| (Me4N)SCF3 / AgF | Trifluoromethyl | Amine |

Substitutions on the chroman ring system can significantly influence the molecule's properties. The introduction of electron-withdrawing groups like fluorine or electron-donating groups like hydroxyl can alter lipophilicity, metabolic stability, and receptor binding interactions.

The synthesis of fluorinated chroman derivatives often involves starting with appropriately substituted phenols. For instance, the synthesis of 6-fluoro-substituted chroman-4-ones can be achieved through methods like the base-mediated aldol (B89426) condensation under microwave irradiation, starting from a fluorinated phenol. acs.orgnih.gov

Hydroxy-substituted chromans, such as 7-hydroxy derivatives, are also of significant interest. These can be synthesized via Pechmann condensation to create a 7-hydroxycoumarin, which can then be further elaborated. nih.gov The Duff reaction can introduce a formyl group at the 8-position of a 7-hydroxycoumarin, which can then be converted to an oxime and further derivatized. nih.gov The synthesis of 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) has been reported, providing a key intermediate for 7-hydroxy-8-(trifluoromethyl)chroman derivatives. researchgate.netchemsrc.com

Table 2: Synthetic Approaches for Ring-Substituted Chroman Analogs

| Substituent | Position | Synthetic Strategy | Key Intermediate/Reaction |

|---|---|---|---|

| Fluoro | 6 | Aldol Condensation | Fluorinated Phenol |

| Hydroxy | 7 | Pechmann Condensation | Resorcinol derivative |

The chroman scaffold can serve as a building block for more complex, fused heterocyclic systems. These structures can exhibit unique biological activities.

Furochromenes: The synthesis of furo[3,2-c]chromen-4-ones can be achieved through a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium (B1175870) acetate (B1210297) under mild conditions. researchgate.net This approach allows for the efficient construction of these biologically intriguing structures. researchgate.net

Pyranochromenes: Optically active pyrano[3,2-c]chromenes can be synthesized via an asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles, yielding products with excellent enantioselectivities. rsc.org Multi-component reactions are also employed for the synthesis of pyrano[3,2-c]coumarin and 4H-chromene derivatives. researchgate.netresearchgate.net

Thienocoumarins: These sulfur-containing analogs of furocoumarins have been synthesized and studied for their photobiological properties. nih.gov The synthesis of thienocoumarins often involves building the thiophene (B33073) ring onto a coumarin (B35378) precursor.

Radical Cascade Annulation Reactions in Chroman-4-one Synthesis

Radical cascade annulation reactions have emerged as a powerful tool for the synthesis of chroman-4-one derivatives, which are direct precursors to chroman-4-amines. rsc.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

One such method involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates, mediated by (NH4)2S2O8, to produce ester-functionalized chroman-4-ones. mdpi.com This approach is attractive due to the ready availability of the starting materials. mdpi.com Various radical-triggered cascade cyclizations of 2-(allyloxy)arylaldehydes have been developed, utilizing different radical precursors to introduce alkyl, acyl, phosphoryl, and trifluoromethyl groups. researchgate.net A (4+2) radical annulation approach using photocatalysis allows for the conversion of N-hydroxyphthalimide esters and electron-deficient olefins into a variety of valuable chromans. nih.govrsc.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates, increase yields, and improve product purity. The synthesis of substituted chromone (B188151) and chroman-4-one derivatives has been efficiently achieved using a one-step, base-mediated aldol condensation under microwave irradiation. acs.orgnih.gov This rapid and efficient method is particularly useful for generating libraries of analogs for structure-activity relationship studies. nih.gov

Transition-Metal-Free Synthesis Methods

The development of synthetic routes to complex molecules that avoid the use of transition metals is a significant goal in modern organic chemistry, driven by the need for more sustainable, cost-effective, and biocompatible processes. For the synthesis of this compound and its analogs, several transition-metal-free methodologies have been explored, primarily focusing on organocatalysis, photocatalysis, and base-mediated reactions. These approaches offer mild reaction conditions and high functional group tolerance, making them attractive for the construction of the chroman framework and the introduction of key substituents.

A notable strategy involves the organophotocatalytic acyltrifluoromethylation of unactivated alkenes, which provides an efficient pathway to CF3-substituted chroman-4-ones. rsc.org This method is characterized by its mild conditions and broad substrate compatibility. rsc.org

Visible-light-driven, metal-free approaches have also been successfully employed. One such method is the photoredox-neutral alkene acylarylation using cyanoarenes, which allows for the synthesis of 3-(arylmethyl)chroman-4-ones. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net This reaction proceeds through a phosphoranyl radical-mediated acyl radical-initiated cyclization and demonstrates good functional group tolerance. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net Furthermore, a photosensitizer-free photocatalytic method has been developed for synthesizing amide-substituted chroman-4-ones via a decarboxylative radical cascade cyclization of 2-(allyloxy)arylaldehydes and oxamic acids. bohrium.com

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chroman derivatives. For instance, the tandem oxo-Michael-inverse electron demand Diels-Alder (IED/HDA) reaction between (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives and enals, catalyzed by (S)-diphenylprolinol trimethylsilyl (B98337) ether, yields tricyclic chroman derivatives with high enantioselectivity. nih.gov Additionally, a bioinspired, late-stage organocatalytic halo-cycloetherification has been used to construct the 2,2-disubstituted chroman scaffold stereoselectively. acs.orgacs.org

Base-mediated reactions offer another straightforward, metal-free route to the chroman core. A one-step synthesis of substituted chroman-4-one derivatives involves a base-mediated aldol condensation using microwave irradiation, which is an efficient method for producing a variety of analogs. acs.org

The following tables summarize key research findings for the transition-metal-free synthesis of chroman-4-one analogs, which are precursors to chroman-4-amines.

Detailed Research Findings

Visible-Light-Driven Alkene Acylarylation

A study on the synthesis of 3-(arylmethyl)chroman-4-ones via a visible-light-driven, photoredox-neutral alkene acylarylation with cyanoarenes has demonstrated the versatility of this metal-free approach. The reaction tolerates a range of substituents on the alkenoic acid aromatic ring. nih.govfrontiersin.org

Reaction conditions: Alkenoic acid (0.3 mmol), 4-cyanopyridine (B195900) (0.45 mmol), 3DPAFIPN (2 mol%), P(p-tol)3 (0.6 mmol), in MeCN under blue LEDs for 24h at room temperature. Data sourced from. nih.govfrontiersin.org

Base-Mediated Aldol Condensation for Chroman-4-one Synthesis

The synthesis of various substituted chroman-4-ones can be achieved through a one-step, base-mediated aldol condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, facilitated by microwave irradiation. This method is efficient for creating a library of chroman-4-one derivatives. acs.org

General Procedure: The appropriate aldehyde (1.1 equiv) and DIPA (1.1 equiv) were added to a 0.4 M solution of the appropriate 2′-hydroxyacetophenone in EtOH. The mixture was heated by microwave irradiation at 160–170 °C for 1 h. Data sourced from. acs.org

Pharmacological Investigations and Biological Target Modulation

Diverse Biological Activities of Chroman Derivatives

The chroman ring system is a privileged scaffold in drug discovery, forming the backbone of a multitude of biologically active compounds. nih.govnih.gov These oxygen-containing heterocycles are ubiquitous in nature, found in classes of compounds such as flavonoids and isoflavonoids. nih.gov Research has demonstrated that derivatives of chroman and the related chromone (B188151) structures exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The versatility of the chroman structure has also been harnessed in the development of treatments for cardiovascular diseases and as anticonvulsant agents. nih.govnih.gov The biological activity can be significantly influenced by the substitution pattern on the chroman ring and the stereochemistry of the molecule. researchgate.net

Enzyme Inhibition and Modulation by 8-(Trifluoromethyl)chroman-4-amine Analogs

The introduction of a trifluoromethyl group, a strong electron-withdrawing moiety, into the chroman structure can significantly alter its electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. The following subsections detail the inhibitory and modulatory effects of this compound analogs on various enzymes.

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that have emerged as important therapeutic targets for age-related diseases, including neurodegenerative disorders and cancer. SIRT2, in particular, is a target of interest. Research into chroman-4-one and chromone derivatives has identified them as novel and selective inhibitors of SIRT2. Studies have shown that substitution at the 2-, 6-, and 8-positions of the chroman-4-one scaffold is crucial for potent inhibitory activity. Specifically, the presence of larger, electron-withdrawing substituents at the 6- and 8-positions has been found to be favorable for SIRT2 inhibition. This highlights the potential of the 8-trifluoromethyl substitution pattern for achieving potent and selective SIRT2 inhibition.

Table 1: SIRT2 Inhibition by Chroman-4-one Analogs

| Compound | Substituents | SIRT2 IC50 (µM) | Selectivity over SIRT1 and SIRT3 |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-Dibromo, 2-Pentyl | 1.5 | High |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Bromo, 6-Chloro, 2-Pentyl | 4.5 | High |

This table presents data on the inhibition of SIRT2 by substituted chroman-4-one analogs, demonstrating the impact of electron-withdrawing groups at the 6 and 8 positions.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Amino-7,8-dihydro-4H-chromenone derivatives have been investigated as potential inhibitors of these enzymes. The core structure of this compound aligns with this class of compounds.

Furthermore, β-secretase (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. The chromone scaffold has been identified as a promising starting point for the design of BACE-1 inhibitors. nih.gov The inclusion of a trifluoromethyl group is a recognized strategy in the development of potent BACE-1 inhibitors. researchgate.net Although direct studies on this compound are not extensively documented in this context, the combination of the chroman scaffold and the trifluoromethyl group suggests a potential for BACE-1 inhibitory activity.

Table 2: Cholinesterase and BACE-1 Inhibition by Related Compounds

| Compound Class | Target Enzyme | Key Structural Features |

|---|---|---|

| Amino-7,8-dihydro-4H-chromenone derivatives | AChE, BChE | Chroman-4-amine (B2768764) core |

| Chromone derivatives | BACE-1 | Chromone scaffold |

| Dihydrothiazine derivatives | BACE-1 | Trifluoromethyl group |

This table summarizes the potential of chroman-based structures and trifluoromethyl-containing compounds as inhibitors of enzymes relevant to Alzheimer's disease.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade. While direct studies on the COX/LOX inhibitory activity of this compound are limited, research on related structures provides insights into its potential activity. The substitution of a methyl group with a trifluoromethyl group in the non-steroidal anti-inflammatory drug indomethacin (B1671933) was found to confer significant COX-2 selectivity. This suggests that the trifluoromethyl group can play a crucial role in directing the inhibitory activity towards COX-2. Additionally, novel trifluoromethyl ketone derivatives have been developed as dual inhibitors of cytosolic phospholipase A2 (cPLA2) and COX-2.

Table 3: COX and LOX Inhibition by Structurally Related Compounds

| Compound Class | Target Enzyme(s) | Key Structural Features |

|---|---|---|

| Trifluoromethyl analogue of Indomethacin | COX-2 | Trifluoromethyl group |

| Trifluoromethyl ketone derivatives | cPLA2, COX-2 | Trifluoromethyl ketone |

This table highlights the role of the trifluoromethyl group in conferring COX-2 selectivity and dual inhibitory activity in related anti-inflammatory compounds.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in drug metabolism. Inhibition of specific CYP isoforms can lead to drug-drug interactions. Research on a 7,8-pyrano-4-trifluoromethylcoumarin, a compound structurally related to the chroman scaffold, demonstrated selective and potent competitive inhibition of CYP1A2. The trifluoromethyl group was a key feature of this selective inhibitor. This finding suggests that chroman derivatives bearing a trifluoromethyl group may also exhibit inhibitory activity towards specific CYP450 isoforms.

Table 4: CYP1A2 Inhibition by a Structurally Related Coumarin (B35378) Derivative

| Compound | Target Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|---|

| 7,8-pyrano-4-trifluoromethylcoumarin | CYP1A2 | Competitive | 0.39 |

This table shows the inhibitory potency of a trifluoromethyl-containing coumarin derivative against CYP1A2, suggesting a potential for similar activity in trifluoromethyl-chroman analogs.

Histone deacetylases (HDACs) are another class of enzymes that are important targets in cancer therapy. The trifluoromethyl ketone group has been identified as a potent zinc-binding group in the design of HDAC inhibitors. nih.gov Research has shown that trifluoromethyl ketone-containing compounds can act as potent inhibitors of HDACs, with some exhibiting isoform-selective inhibition. nih.gov For instance, certain trifluoromethyl ketone inhibitors display a fast-on-fast-off mechanism against class IIa HDACs (HDAC4 and 7) but a slow-binding mechanism against class I and class IIb enzymes (HDACs 1, 2, 3, 6, and 8). nih.gov This indicates that the trifluoromethyl group can be a key determinant of the mechanism and selectivity of HDAC inhibition.

Table 5: Histone Deacetylase Inhibition by Trifluoromethyl Ketone Analogs

| Compound Type | Target HDAC Classes | Mechanism of Inhibition |

|---|---|---|

| Trifluoromethyl ketone inhibitors | Class IIa (HDAC4, 7) | Fast-on-fast-off |

| Trifluoromethyl ketone inhibitors | Class I & IIb (HDAC1, 2, 3, 6, 8) | Slow-binding |

This table illustrates the differential inhibitory mechanisms of trifluoromethyl ketone-containing compounds against various HDAC classes, underscoring the significance of this functional group.

Aromatase Inhibition

No studies were identified that investigated the potential of this compound to inhibit the aromatase enzyme. Aromatase is a critical enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-dependent cancers. nih.gov

Receptor Antagonism Profiles

Anti-Inflammatory Mechanisms of Action

The potential anti-inflammatory mechanisms of this compound have not been described in the scientific literature. Research into the anti-inflammatory properties of related chromene and chromen-4-one derivatives has focused on pathways like the inhibition of pro-inflammatory cytokines and enzymes. nih.govnih.gov

Antioxidant Mechanisms and Radical Scavenging Activity

Information regarding the antioxidant and radical scavenging capabilities of this compound is not available. Studies on other chromanol derivatives have explored their ability to donate hydrogen atoms to neutralize free radicals. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

Antimicrobial and Antiviral Efficacy

Antibacterial Activity

There are no published reports detailing the antibacterial efficacy of this compound. Research into the antibacterial properties of related structures, such as certain chroman-4-one scaffolds and trifluoromethyl-containing compounds, has been conducted, but this cannot be extrapolated to the specific compound . nih.govmdpi.commdpi.com

Antifungal Activity

A comprehensive search of scientific literature did not yield any studies investigating the antifungal properties of This compound . While related heterocyclic structures have been explored for antifungal applications, such as quinoline (B57606) derivatives including 2,8-bis(trifluoromethyl)-4-quinolinol, specific data for the target chroman compound is not available. Other research has focused on different substituted chromanones and chromenols, but none have specifically reported on the 8-trifluoromethyl derivative.

Antiviral Activity (e.g., against Influenza strains, HIV-1)

There is no published research detailing the antiviral activity of This compound against influenza viruses, HIV-1,

Structure Activity Relationship Sar Elucidation

Stereochemical Determinants of Biological Activity

Stereochemistry, particularly at the C4 position of the chroman ring, is a critical factor in the biological activity of this class of compounds. The amine group at the C4 position creates a chiral center, leading to (R) and (S)-enantiomers which can exhibit significantly different pharmacological profiles. For instance, in related lactam-fused chroman derivatives, the stereochemistry at the analogous 3-position was found to be crucial for the molecule's antagonistic properties doi.org. The spatial orientation of the amine group dictates how the molecule interacts with its biological target. The existence of specific enantiomers like (R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride underscores the recognized importance of stereoisomerism in the development of these compounds alchempharmtech.com. The differential binding affinity and efficacy between enantiomers often arise from one stereoisomer fitting more precisely into the binding pocket of a target protein, allowing for optimal interactions with key residues, while the other may bind less effectively or not at all.

Positional and Electronic Effects of Trifluoromethyl Group Substitution

The trifluoromethyl (-CF₃) group is a common substituent in medicinal chemistry, valued for its unique electronic properties and metabolic stability mdpi.comnih.gov. Its placement at the 8-position of the chroman ring has profound effects on the molecule's bioactivity.

Electronic Effects: The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms researchgate.net. This property can significantly influence the electron density of the aromatic ring and the acidity of nearby functional groups. By withdrawing electron density, the -CF₃ group can modulate the binding affinity of the molecule to its target, potentially through enhanced electrostatic or hydrogen bonding interactions researchgate.net. In studies on other heterocyclic scaffolds, the introduction of a hydrophobic, electron-withdrawing group like trifluoromethyl at key positions was shown to enhance inhibitory capacity nih.gov.

Influence of Substituents on the Chroman Ring System on Potency and Selectivity

The potency and selectivity of chroman-4-amine (B2768764) analogs can be finely tuned by modifying the substitution pattern on the chroman ring system.

The electronic nature of substituents on the aromatic portion of the chroman ring dramatically alters biological activity.

Electron-Withdrawing Groups (EWGs): Studies on related chroman-4-ones have demonstrated that electron-poor compounds are generally more potent inhibitors of certain enzymes, like SIRT2 acs.orgnih.gov. Larger, electron-withdrawing groups in the 6- and 8-positions were found to be favorable for activity nih.gov. Groups like chloro (-Cl), nitro (-NO₂), and trifluoromethyl (-CF₃) pull electron density away from the ring, which can enhance interactions with biological targets acs.orgresearchgate.netstudypug.comquora.com.

Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups, such as a methoxy group (-OCH₃), has been shown to decrease inhibitory activity in chroman-4-one series acs.orgnih.gov. Electron-rich chroman systems were generally found to be less potent inhibitors acs.orgnih.gov. EDGs, like alkyl or amine groups, push electron density into the ring system, altering its interaction profile studypug.comechemi.com.

The table below summarizes the effects of different electronic groups on the inhibitory activity of a series of chroman-4-one analogs.

| Compound ID | 6-Position Substituent | 8-Position Substituent | Electronic Nature | Relative Inhibitory Activity |

| Lead Compound | Cl | Cl | EWG | High |

| Analog 1 | NO₂ | Cl | EWG | High (No change vs. Lead) |

| Analog 2 | OCH₃ | Cl | EDG | Decreased |

| Analog 3 | H | Cl | Neutral | Significantly Decreased |

Data synthesized from studies on chroman-4-one SIRT2 inhibitors acs.orgnih.gov.

When substituents are introduced at other positions, such as the 2-position of the chroman ring, the length and branching of alkyl chains play a significant role. In studies of 2-substituted chroman-4-ones, the inhibitory effect was found to be dependent on the length of the alkyl chain. acs.orgnih.gov An optimal length was often observed; for example, a pentyl group was found to be most effective among a series of n-alkyl derivatives acs.orgnih.gov.

Chain Length: A n-propyl chain showed slightly better activity than a n-heptyl chain, but the n-pentyl group was optimal, suggesting a specific-sized hydrophobic pocket in the target's binding site acs.orgnih.gov.

Branching: Branching of the alkyl chain, particularly near the chroman ring, was found to decrease inhibitory activity. An isopropyl analog was less active than the corresponding n-propyl derivative, indicating that steric hindrance can negatively impact binding acs.orgnih.gov.

The table below illustrates the effect of alkyl chain modifications at the 2-position on the IC₅₀ values of chroman-4-one analogs.

| Compound Analog | 2-Position Substituent | IC₅₀ (μM) |

| Analog A | n-Propyl | 10.6 |

| Analog B | n-Pentyl | <10.6 (Optimal) |

| Analog C | n-Heptyl | >10.6 |

| Analog D | Isopropyl | >10.6 (Less active than n-Propyl) |

Data derived from research on chroman-4-one SIRT2 inhibitors acs.orgnih.gov.

Comprehensive SAR studies indicate that for high potency, substitution at the 2-, 6-, and 8-positions of the chroman scaffold is often crucial nih.gov.

6- and 8-Positions: As discussed, larger, electron-withdrawing groups at these positions are favorable nih.gov. The substituent at the 6-position appears to be more critical for activity than the one at the 8-position acs.orgnih.gov. Removing the 6-substituent leads to a significant drop in potency acs.orgnih.gov.

2-Position: An alkyl chain of optimal length (e.g., three to five carbons) at this position enhances activity, highlighting the importance of hydrophobic interactions nih.gov.

7-Position: Substitution at the 7-position has also been explored, with a fluorine atom at this position resulting in only weak inhibitory activity in one study, suggesting that modification at this site may be less favorable acs.orgnih.gov.

Structural Features Crucial for Potency and Selectivity

Synthesizing the available SAR data on related compounds, several structural features emerge as critical for the potency and selectivity of chroman-based molecules.

Chiral Center at C4: The specific stereoconfiguration ((R) or (S)) of the amine group is a primary determinant of activity.

Electron-Withdrawing Group at C8: The presence of a strong electron-withdrawing group like -CF₃ at the 8-position enhances potency by modulating the electronic character of the aromatic ring.

Optimal Substitution at C6: A substituent at the 6-position, preferably an electron-withdrawing one, is highly important for bioactivity, often more so than the C8 substituent acs.orgnih.gov.

Appropriate Lipophilicity at C2: An unbranched alkyl chain of optimal length (3-5 carbons) at the 2-position can significantly improve potency by engaging in hydrophobic interactions nih.gov.

Intact Heterocyclic Ring: The integrity of the chroman ring system itself is the foundational scaffold upon which these crucial interactions are built.

These features collectively define a pharmacophore model where electronic, steric, and stereochemical properties must be carefully balanced to achieve the desired biological profile.

Computational Chemistry and Molecular Modeling Insights

Molecular Docking Studies: Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a target protein.

While docking studies have been performed on similar chromone (B188151) derivatives, specific data for 8-(Trifluoromethyl)chroman-4-amine is not publicly documented. nih.gov For instance, studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have shown binding affinities ranging from -7.5 to -9.6 kcal/mol against the HERA protein. nih.gov These studies also identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Table 1: Illustrative Molecular Docking Data for Similar Chromone Derivatives

| Compound Series | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA | -7.5 to -9.6 | LEU:387, GLU:353, LEU:346, MET:421 |

Note: This table is for illustrative purposes and does not represent data for this compound.

The analysis of binding pockets involves identifying the specific amino acid residues within a protein's active site that interact with the ligand. These interactions are critical for the ligand's affinity and selectivity. For related compounds, key residues have been identified that contribute to binding. nih.gov

Hydrogen bonds and, increasingly, halogen bonds are recognized as crucial directional interactions in ligand-protein binding. The trifluoromethyl group on the chroman scaffold could potentially participate in halogen bonding. Research on analogous compounds has highlighted the formation of hydrogen bonds between the ligand and amino acid residues in the target protein's binding site. nih.gov

Molecular Dynamics Simulations: Elucidating Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur over time. This method can validate docking results and provide deeper insights into the binding mechanism. No specific MD simulation studies for this compound are currently available.

Quantum Chemical Analyses: Electronic Properties and Reactivity Predictions (DFT, QTAIM)

Quantum chemical methods, such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), are used to investigate the electronic structure and reactivity of molecules.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. The electrophilicity index, derived from these energies, quantifies the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Ligand-Based Drug Design Approaches: Pharmacophore Modeling and Virtual Screening

Ligand-based drug design is a powerful strategy employed when the three-dimensional structure of the biological target is unknown or ambiguous. This approach relies on the principle that molecules with similar biological activities often share common structural features, known as a pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

Pharmacophore Modeling:

The development of a pharmacophore model for this compound would involve analyzing a set of structurally related molecules with known biological activities. This process typically includes the following steps:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule to ensure that the bioactive conformation is likely included.

Feature Identification: Identifying key pharmacophoric features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For this compound, key features would likely include the aromatic ring, the trifluoromethyl group (a strong hydrophobic and electron-withdrawing feature), the chroman oxygen (a potential hydrogen bond acceptor), and the amine group (a hydrogen bond donor and positively ionizable feature).

Model Generation and Validation: Aligning the active molecules and identifying the common pharmacophoric features. The resulting model's predictive power is then validated using a set of known active and inactive compounds.

While specific pharmacophore models for this compound are not extensively documented in public literature, studies on analogous chroman and chromen-4-one scaffolds provide a blueprint for how such a model could be developed. For instance, research on chromen-4-one derivatives has successfully utilized pharmacophore modeling to identify potential anticancer agents. researchgate.net These models often highlight the importance of the chromone core for stacking interactions and the strategic placement of substituents to modulate activity.

Virtual Screening:

Once a validated pharmacophore model is established, it can be used as a three-dimensional query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds for further biological evaluation.

In addition to pharmacophore-based screening, ligand-based virtual screening can also involve similarity searching, where new compounds are identified based on their structural similarity to a known active molecule like this compound.

Computational studies on related structures, such as N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, have demonstrated the utility of molecular docking, a structure-based approach, in predicting binding modes and identifying potential anticancer and antioxidant agents. nih.gov Although structure-based, these studies complement ligand-based approaches by providing insights into the likely interactions of the trifluoromethyl-containing chroman scaffold within a biological target. nih.gov

The insights gained from these computational approaches can guide the synthesis of new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

常见问题

Basic Research Questions

Q. What synthetic routes are available for 8-(trifluoromethyl)chroman-4-amine, and how is enantiomeric purity ensured?

- Methodology :

- Route 1 : Cyclization of trifluoromethyl-substituted precursors (e.g., epoxide intermediates) followed by amination. For example, using brominated intermediates with K₂CO₃ in DMF for alkylation .

- Route 2 : Chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution. highlights enantiomers (e.g., R/S-7-(trifluoromethyl)chroman-4-amine) synthesized with 95% purity using chiral auxiliaries .

- Characterization : Confirm stereochemistry via chiral HPLC and optical rotation. Structural validation uses ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is this compound characterized for structural integrity and purity?

- Analytical Workflow :

- NMR : Assign protons (e.g., chroman ring protons at δ 4.2–4.5 ppm) and trifluoromethyl groups (¹⁹F NMR at δ -60 to -70 ppm) .

- MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Purity : Assessed via HPLC (e.g., 95% purity in ) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do researchers optimize inhibitory activity of this compound derivatives against cholinesterases for neurodegenerative disease applications?

- Experimental Design :

- Enzyme Assays : Measure IC₅₀ and Ki values for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) using Ellman’s method. reports IC₅₀ values in nM ranges, with Ki calculations for mixed-type inhibition .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., N-benzyl groups) to enhance lipophilicity and blood-brain barrier penetration. Compare activity of 8-CF₃ derivatives with 7-CF₃ or 6-OCH₃ analogs .

- In Vivo Translation : Use rodent models (e.g., scopolamine-induced memory impairment) to validate cognitive improvements. suggests structural analogs (benzopentathiepinamines) show anticonvulsant activity, guiding neuroactivity studies .

Q. What strategies resolve contradictions in enzyme inhibition data between in vitro and cellular models?

- Data Analysis Framework :

- Assay Conditions : Control pH, temperature, and substrate concentrations. For example, BuChE assays in used 0.1 M phosphate buffer (pH 8.0) at 25°C .

- Cellular Uptake : Measure intracellular concentrations via LC-MS to correlate with activity. Poor correlation may indicate permeability issues.

- Meta-Analysis : Compare literature Ki values (e.g., vs. ) to identify outliers. Adjust for enzyme sources (e.g., human vs. bovine AChE) .

Q. How can researchers leverage fluorinated building blocks to modify this compound for enhanced metabolic stability?

- Synthetic Chemistry :

- Fluorination Techniques : Use electrochemical fluorination (Simons Process) or fluoroalkyl amino reagents (e.g., ) to introduce CF₃ groups .

- Metabolic Profiling : Incubate derivatives with liver microsomes and quantify metabolites via LC-MS. Trifluoromethyl groups reduce oxidative metabolism due to C-F bond stability .

Methodological Challenges & Solutions

Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

- Quality Control :

- Reagent Tracking : Document lot numbers and purity of starting materials (e.g., specifies 95% purity for intermediates) .

- Data Sharing : Use FAIR-compliant platforms (e.g., Chemotion ELN in ) to archive spectra and reaction conditions .

Q. How do researchers validate target engagement in complex biological systems?

- Advanced Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。